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Compound of Interest

Compound Name: Mdmeo

Cat. No.: B12740322

A Comparative Analysis of the Chemical Properties of MDMEO and MDA

This guide provides a detailed comparison of the chemical and pharmacological properties of
3,4-Methylenedioxy-N-methoxyamphetamine (MDMEO) and 3,4-Methylenedioxyamphetamine
(MDA). The information is intended for researchers, scientists, and drug development
professionals, with a focus on presenting objective, data-driven comparisons supported by
experimental evidence.

Physicochemical Properties

MDMEO and MDA are both substituted phenethylamine derivatives. While they share a core
3,4-methylenedioxyamphetamine structure, the key difference lies in the substitution on the
amine group. MDA is a primary amine, whereas MDMEO is an N-methoxy derivative. This
structural modification leads to differences in their physicochemical properties, as summarized
below.
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Property

MDMEO

MDA (3,4-
Methylenedioxyamphetami
ne)

Chemical Formula

C11H1sNO3[1][2][3]

C10H13NO2[4][5]

Molecular Weight 209.24 g/mol [1] 179.22 g/mol [5]
Appearance White crystals[2] Oil (as freebase)[4]
] ] ] 187-188 °C (Hydrochloride

Melting Point Not available

salt)[4]
Boiling Point Not available 157 °C at 22 mm Hg[5]
pKa Not available 9.67[5]
CAS Number 74698-48-9[3][6] 4764-17-4

Pharmacological Properties

The pharmacological profiles of MDA and MDMEO differ significantly, largely due to the limited
research available for MDMEO. MDA is a well-characterized psychoactive substance, while
MDMEO remains a lesser-known compound with minimal documented effects in humans.
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Property

MDMEO

MDA

Mechanism of Action

Largely uncharacterized. It is
the N-methoxy analogue of
MDA.[2]

Serotonin-Norepinephrine-
Dopamine Releasing Agent
(SNDRA) and 5-HT2a receptor
agonist.[7]

Reported Effects

Few to no effects reported at a

dosage of 180 mg.[2]

Entactogen, stimulant, and

psychedelic.[7]

Duration of Action

Not well documented.

5 to 8 hours.[7]

Very little data exists.[2] A
computational (QSAR) study

Metabolized in the liver. It is

Metabolism predicted potential for also an active metabolite of
mutagenic and hepatotoxic MDMA.[9]
metabolites.[8]
) ) ] Can produce serotonergic
o Very little data exists on its ) )
Toxicity neurotoxic effects in rodents.

toxicity.[2]

[7]

Signaling Pathways and Mechanism of Action

MDA's primary mechanism of action involves the release of key neurotransmitters—serotonin,

norepinephrine, and dopamine—from presynaptic neurons. It achieves this by interacting with

and reversing the direction of monoamine transporters (SERT, NET, DAT). Its psychedelic

effects are also attributed to its direct agonism of the serotonin 5-HTz2a receptor.[7] The specific

signaling pathways for MDMEO have not been experimentally elucidated.
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Caption: Mechanism of MDA at a serotonergic synapse.

Experimental Protocols
Synthesis of MDA

MDA can be synthesized from various precursors. One common laboratory-scale method
involves the use of helional as a starting material with hydroxylamine as the nitrogen source.
[10]

Methodology:

e Oxime Formation: Helional is reacted with hydroxylamine hydrochloride in the presence of a
base (e.g., sodium hydroxide) to form the corresponding oxime. The reaction is typically
carried out in an alcohol solvent.

e Reduction: The resulting oxime is then reduced to the primary amine (MDA). Common
reducing agents for this step include lithium aluminum hydride (LiAlH4) in an anhydrous ether
solvent (e.qg., diethyl ether or THF).

 Purification: The crude product is worked up using an acid-base extraction. The amine is
extracted into an acidic aqueous solution, washed with an organic solvent to remove non-
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basic impurities, and then liberated by making the aqueous layer basic. The freebase MDA is
then extracted into an organic solvent.

o Salt Formation (Optional): For easier handling and storage, the MDA freebase can be
converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution
of the base in an appropriate solvent (e.g., isopropanol/ether).[4]

Analytical Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of MDA in samples.[4]
Methodology:

o Sample Preparation: A weighed amount of the sample is dissolved in a suitable solvent, such
as methanol or chloroform, to a known concentration (e.g., 0.5 mg/mL).[4] An internal
standard (e.g., n-butylamphetamine) may be added for quantitative analysis.

e GC Separation:

o Instrument: Gas Chromatograph with a Flame lonization Detector (FID) or Mass
Spectrometer (MS).[4]

o Column: A non-polar or semi-polar capillary column, such as a 5% phenyl/95% methyl
silicone column (30 m x 0.25 mm x 0.25 pm film).[4]

o Carrier Gas: Hydrogen or Helium.[4]

o Temperature Program: An initial oven temperature (e.g., 100°C) is held for a short period,
then ramped up to a final temperature (e.g., 280°C) to elute the analyte.[4]

o

Injector: Split/splitless injector, typically set at a high temperature (e.g., 260°C).[4]
e MS Detection:

o lonization: Electron Impact (EI) ionization is commonly used.
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o Analysis: The mass spectrometer scans a range of mass-to-charge ratios to obtain the
mass spectrum of the eluting compound. The resulting fragmentation pattern is compared
to a reference library for positive identification.[11]
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Caption: General workflow for GC-MS analysis of MDA.
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Conclusion

MDA is a well-studied compound with established physicochemical properties and a known
pharmacological profile as a potent monoamine releaser and 5-HTza agonist.[7] In stark
contrast, MDMEO is a poorly characterized analogue. While its structure is known, extensive
experimental data on its physical properties, pharmacology, metabolism, and toxicity are
lacking in the scientific literature.[2] The addition of the N-methoxy group likely alters its
polarity, metabolic stability, and interaction with receptors and transporters, but without
experimental data, these differences remain speculative. Future research is required to
elucidate the properties of MDMEO and understand how N-methoxy substitution modifies the
activity of the parent MDA molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. GSRS [precision.fda.gov]

e 2. MDMEO [chemeurope.com]

» 3. MDMEO - Wikidata [wikidata.org]
e 4. swgdrug.org [swgdrug.org]

e 5. 3,4-Methylenedioxyamphetamine | CLOH13NOZ2 | CID 1614 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. GSRS [precision.fda.gov]

¢ 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
o 8. researchgate.net [researchgate.net]

* 9. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]

¢ 10. UQ eSpace [espace.library.ug.edu.au]

e 11. [Mass spectrometry data of some metabolites of the amphetamine derivatives 3,4-
(methylenedioxy) amphetamine (MDA) and 3,4-methylenedioxy)methylamphetamine
(MDMA)] - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://en.wikipedia.org/wiki/3,4-Methylenedioxyamphetamine
https://www.benchchem.com/product/b12740322?utm_src=pdf-body
https://www.chemeurope.com/en/encyclopedia/MDMEO.html
https://www.benchchem.com/product/b12740322?utm_src=pdf-body
https://www.benchchem.com/product/b12740322?utm_src=pdf-custom-synthesis
https://precision.fda.gov/ginas/app/ui/substances/54abc3c7-5f3c-4664-a445-003ef7f918bb
https://www.chemeurope.com/en/encyclopedia/MDMEO.html
https://www.wikidata.org/wiki/Q10859661
https://www.swgdrug.org/Monographs/3,4-METHYLENEDIOXYAMPHETAMINE.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Methylenedioxyamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Methylenedioxyamphetamine
https://precision.fda.gov/ginas/app/ui/substances/2N67Z48J84
https://en.wikipedia.org/wiki/3,4-Methylenedioxyamphetamine
https://www.researchgate.net/figure/Entactogen-molecule-MDMEO-14-and-its-o-quinone-metabolite-of-MDMEO-14-M1-and-the_fig3_337659380
https://www.healthline.com/health/substance-use/mda-vs-mdma
https://espace.library.uq.edu.au/view/UQ:c4e171d
https://pubmed.ncbi.nlm.nih.gov/8851250/
https://pubmed.ncbi.nlm.nih.gov/8851250/
https://pubmed.ncbi.nlm.nih.gov/8851250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12740322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Comparing the chemical properties of Mdmeo and
MDA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12740322#comparing-the-chemical-properties-of-
mdmeo-and-mda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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